molecular formula C5H11NO B7967916 2-Methylpyrrolidin-3-ol

2-Methylpyrrolidin-3-ol

Cat. No.: B7967916
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-UHFFFAOYSA-N
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Description

2-Methylpyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the pyrrolidine ring, with a methyl group (-CH3) attached to the second carbon. It is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidin-3-ol typically involves the ring closure reaction of appropriate precursors. One common method includes the reaction of 1,4-dichloro-2-butanol with monomethylamine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow setups to enhance efficiency and selectivity. This method allows for the production of the compound in a greener and more sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Methylpyrrolidin-3-one.

    Reduction: Formation of 2-Methylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.

Scientific Research Applications

2-Methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrolidine ring, which imparts distinct reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrrolidin-3-ol
Reactant of Route 2
2-Methylpyrrolidin-3-ol
Reactant of Route 3
2-Methylpyrrolidin-3-ol
Reactant of Route 4
2-Methylpyrrolidin-3-ol
Reactant of Route 5
2-Methylpyrrolidin-3-ol
Reactant of Route 6
2-Methylpyrrolidin-3-ol

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